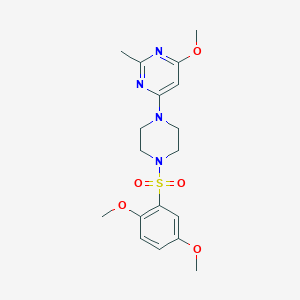

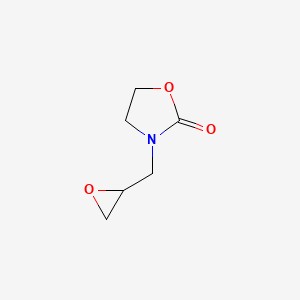

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” is a chemical compound that has been studied in various contexts. For instance, its degradation has been examined in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The compound has also been involved in the synthesis of 3-vinyl substituted indoles .

Synthesis Analysis

The synthesis of this compound involves reactions with methylene-active compounds and amines . A one-pot synthesis method has been used to create 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom . Another synthesis method involves a two-step oxidated method .Chemical Reactions Analysis

The chemical reactions involving “3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” have been studied. For example, its reactions were carried out in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The effect of solvent and reaction time on the conversion of monomer and the molecular weight are investigated in the polymerization of this compound .科学的研究の応用

Compulsive Food Consumption and Binge Eating

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one and its derivatives have been studied in the context of compulsive food consumption and binge eating. The role of orexin-1 receptor mechanisms in binge eating behaviors has been highlighted, suggesting that selective antagonism at orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Properties

The oxazolidinone class, to which 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one belongs, has shown promise in antimicrobial applications. These compounds exhibit a unique mechanism of protein synthesis inhibition and generally display bacteriostatic activity against many important human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000).

Catalytic Synthesis in Medicinal and Material Sciences

1,3-oxazole, a structural relative of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, is a distinctive heterocyclic compound with broad utility and versatility in medicinal, pharmaceutical, agrochemical, and material sciences. The synthesis of novel promising substituted 1,3-oxazole derivatives as building blocks has gained attention, with various metal-based catalytic strategies being developed for this purpose (Shinde et al., 2022).

Antihypertensive Properties

The oxazolidinone class has been studied for its antihypertensive properties as well. The synthesis and evaluation of specific oxazolidinone derivatives demonstrated their potential in managing hypertension, indicating that small alkyl substituents enhance antihypertensive activity (Caroon et al., 1983).

Applications in Treating Mycobacterium Tuberculosis

Oxazolidinones have also been investigated for their potential in treating Mycobacterium tuberculosis. The promising antituberculosis activity of oxazolidinone derivatives, especially when combined with current first-line antituberculosis drugs, suggests they could significantly shorten the duration of therapy for drug-susceptible as well as multidrug-resistant tuberculosis (Williams et al., 2008).

将来の方向性

The diverse biological activity of indoles containing the 1,2-amino alcohol residue in position 1 makes the search for simple methods for their synthesis relevant . Multicomponent reactions are often used for the synthesis of biologically active compounds . This suggests that “3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” and similar compounds could continue to be important in future research and applications.

特性

IUPAC Name |

3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-7(1-2-9-6)3-5-4-10-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTKGGHLZQXCTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2427568.png)

![4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2427571.png)

![8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2427574.png)

![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2427583.png)

amino}propanoyl)urea](/img/structure/B2427584.png)